

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate*

Cat. No.: B094350

[Get Quote](#)

In-Depth Technical Guide: Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

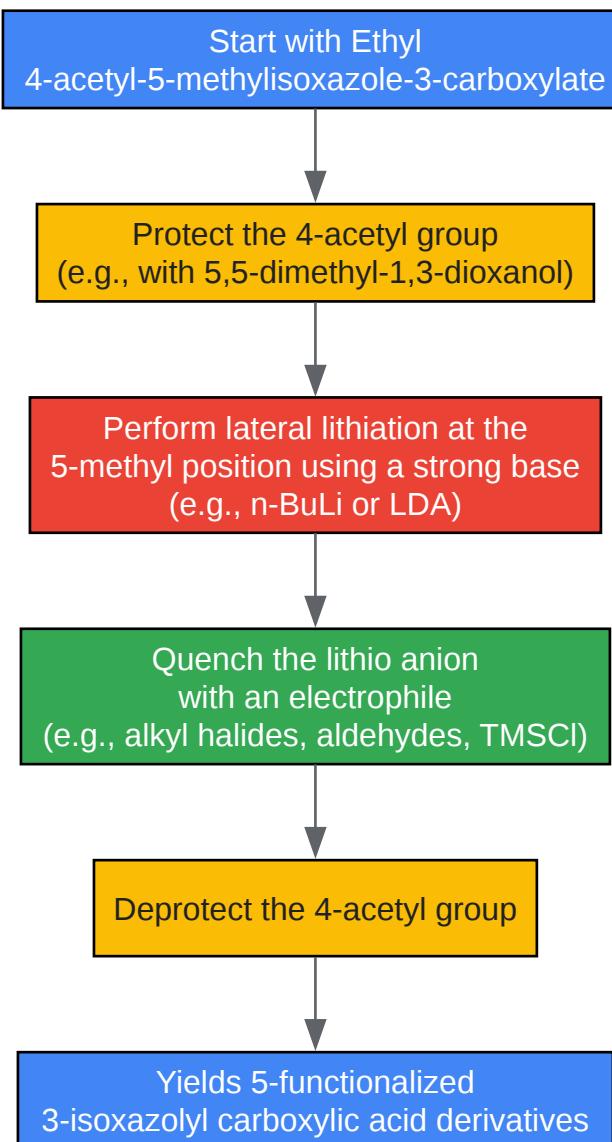
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**, a key heterocyclic compound with applications in organic synthesis and potential relevance in drug discovery. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a synthetic intermediate.

Core Chemical Data

A summary of the fundamental chemical properties of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is presented below.

Property	Value	Reference
CAS Number	15911-11-2	[1]
Molecular Formula	C ₉ H ₁₁ NO ₄	[1]
Molecular Weight	197.19 g/mol	[1]
IUPAC Name	ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate	[1]


Synthesis and Experimental Protocols

The synthesis of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** and its derivatives often involves the strategic chemical manipulation of the isoxazole ring. A key method for the functionalization of this compound is lateral lithiation, which allows for the introduction of various electrophiles at the 5-methyl position.

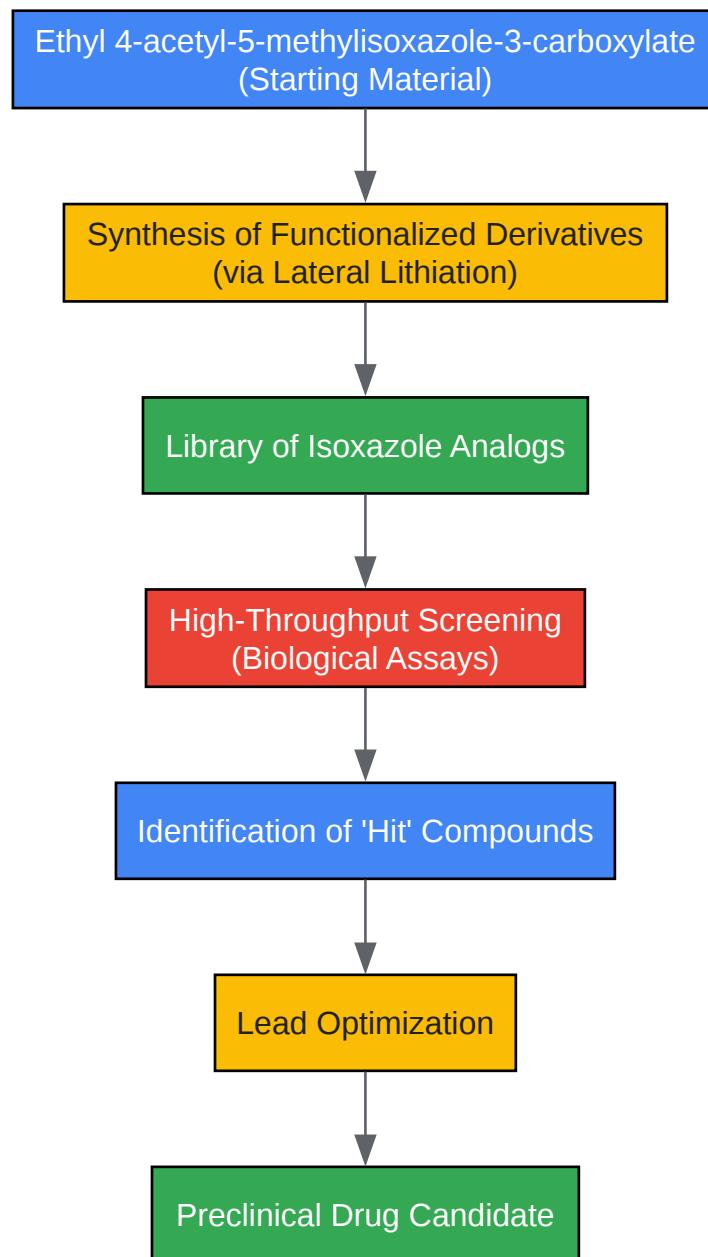
Improved Procedure for Lateral Lithiation

An established method for the synthesis of derivatives of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** involves a lateral lithiation reaction. This procedure is critical for creating more complex molecules for potential drug development. The 4-acetyl group is first protected, for instance, with a 5,5-dimethyl-1,3-dioxanyl group, to direct the lithiation to the 5-methyl position. The resulting lithio anion can then be reacted with a range of electrophiles.

Experimental Workflow for Lateral Lithiation:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the functionalization of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** via lateral lithiation.


This method provides a facile route to 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which can serve as prodrugs for pharmacologically active compounds, such as analogs of the neurotransmitter glutamate. The choice of base and the addition of salts like LiCl can significantly influence the reaction yields.

Applications in Drug Development

While specific signaling pathways for **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, and antibacterial properties.

The functionalized derivatives of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** are valuable intermediates in the synthesis of compounds targeting various biological systems. For instance, they can be used to prepare analogs of AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a compound that acts on glutamate receptors in the central nervous system. The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Logical Relationship in Hit-to-Lead Development:

[Click to download full resolution via product page](#)

Caption: Role of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** in a typical drug discovery pipeline.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of novel isoxazole-based compounds. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094350#ethyl-4-acetyl-5-methylisoxazole-3-carboxylate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com